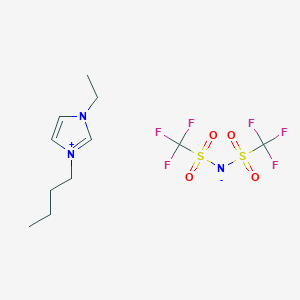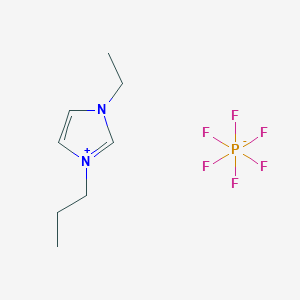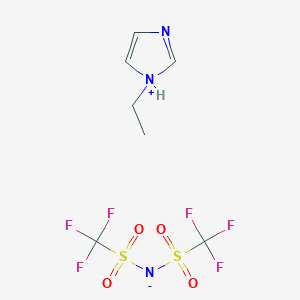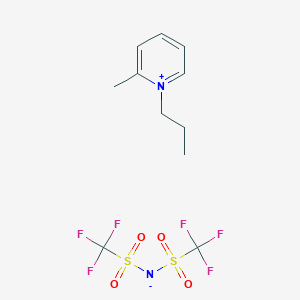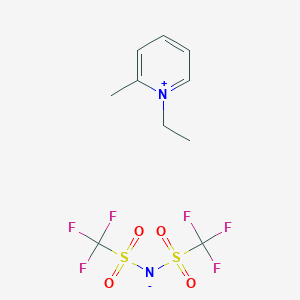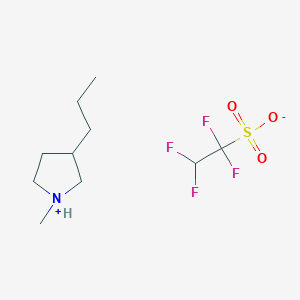
1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate is a compound that belongs to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate typically involves the reaction of 1-Methyl-3-propylpyrrolidine with 1,1,2,2-tetrafluoroethanesulfonate. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and purity. The final product is then purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent.
科学研究应用
1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is employed in biological studies, particularly in the extraction and purification of biomolecules.
Industry: The compound is used in industrial processes, such as electroplating, battery production, and as a lubricant additive.
作用机制
The mechanism of action of 1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate involves its interaction with molecular targets and pathways. The compound’s ionic nature allows it to interact with various charged species, facilitating reactions and processes. Its unique properties, such as high thermal stability and solubility, enable it to function effectively in different environments. The specific molecular targets and pathways depend on the application and the context in which the compound is used.
相似化合物的比较
1-Methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate can be compared with other similar compounds, such as:
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: This compound has similar properties but differs in its anion and cation structure.
1-Methyl-3-pyrrolidinol: While this compound shares the pyrrolidine ring, it has different functional groups and properties.
The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct properties and applications.
属性
IUPAC Name |
1-methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.C2H2F4O3S/c1-3-4-8-5-6-9(2)7-8;3-1(4)2(5,6)10(7,8)9/h8H,3-7H2,1-2H3;1H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMMVMXXRHADKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC[NH+](C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B6310597.png)
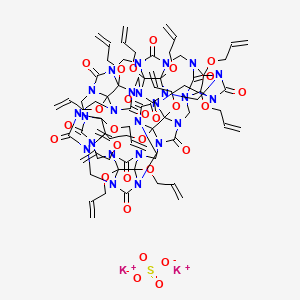
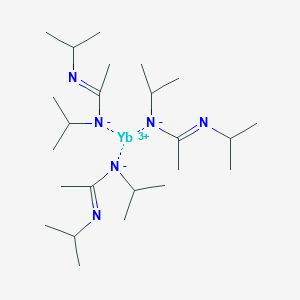
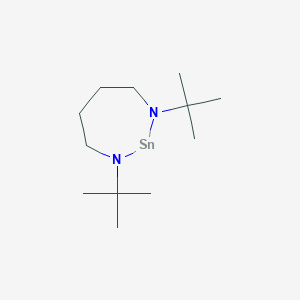
![1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6310618.png)

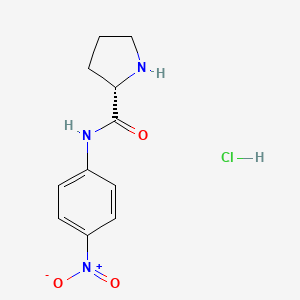
![(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine](/img/structure/B6310641.png)
